

Spectroscopic Profile of 2,4-Difluorophenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorophenyl isocyanate

Cat. No.: B1297080

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This technical guide provides a comprehensive overview of the spectral data for **2,4-Difluorophenyl isocyanate** (CAS No: 59025-55-7), a key reagent in synthetic chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectral data for **2,4-Difluorophenyl isocyanate**. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Solvent	Multiplicity	Coupling Constant (J) Hz
¹ H	7.20-7.00	CDCl ₃	m	-
¹ H	6.95-6.80	CDCl ₃	m	-
¹³ C	Data not available	-	-	-

Note: Specific peak assignments and coupling constants for ^1H NMR and a complete ^{13}C NMR peak list are not readily available in public databases. The provided ^1H NMR data represents the expected aromatic region for this compound.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~2270	Strong	-N=C=O (Isocyanate) asymmetric stretch[1]
1600-1450	Medium-Strong	Aromatic C=C stretching
~1200	Strong	C-F stretching

Note: A complete peak list with intensities is not publicly available. The isocyanate peak is the most characteristic absorption.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
155	Base Peak	$[\text{M}]^+$ (Molecular Ion)[2]
127	High	$[\text{M} - \text{CO}]^+$
100	Medium	$[\text{M} - \text{CO} - \text{F}]^+$

Note: The fragmentation pattern is consistent with the loss of carbon monoxide from the isocyanate group, followed by the loss of a fluorine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Difluorophenyl isocyanate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3). Transfer the solution

to a standard 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Approximately 12 ppm, centered around 6 ppm.
 - Number of Scans: 16-32, depending on the desired signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: A 75 MHz or higher frequency NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 200-220 ppm.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2,4-Difluorophenyl isocyanate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition (FT-IR):
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .

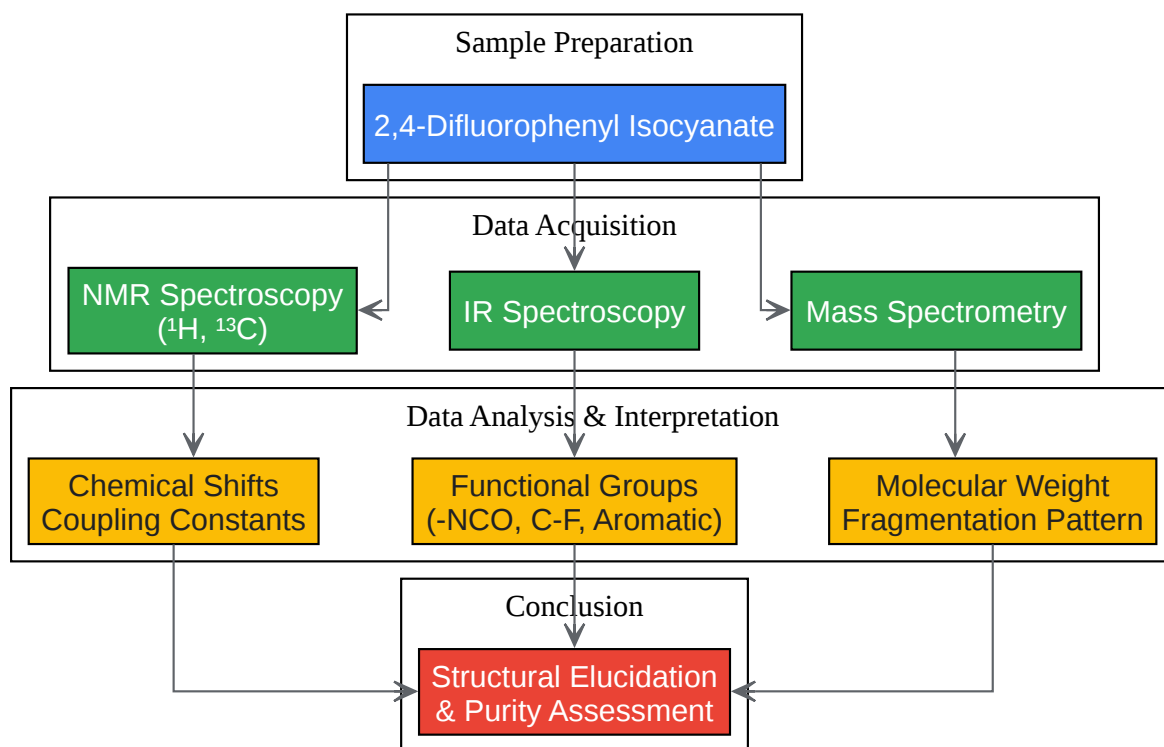
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2,4-Difluorophenyl isocyanate** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization:
 - Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-200.
 - Scan Speed: Dependant on the specific instrument and sample introduction method.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like **2,4-Difluorophenyl isocyanate** using spectroscopic methods.



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Caption: Workflow for Spectroscopic Analysis.

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References

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